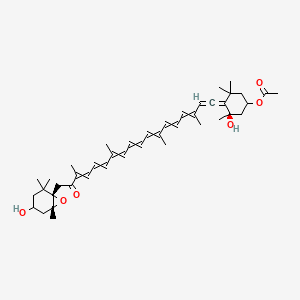
CID 138115313
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fucoxanthin is a brownish-orange xanthophyll carotenoid predominantly found in brown seaweeds such as Padina tetrastomatica, Sargassum wightii, and Laminaria digitata . It is known for its various bioactive properties, including anti-oxidant, anti-carcinogenic, anti-obesity, and anti-inflammatory effects . Fucoxanthin constitutes up to 10% of all carotenoids found in nature . Its structure includes an allenic bond, an epoxide group, and a conjugated carbonyl group in a polyene chain, which contributes to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fucoxanthin can be extracted from natural sources using various methods. One common method is supercritical carbon dioxide extraction, which involves using supercritical CO2 to extract fucoxanthin from brown seaweed . This method is efficient and environmentally friendly, providing high yields of fucoxanthin.
Another method is solvent extraction, where solvents like ethanol or acetone are used to extract fucoxanthin from seaweed . This method is relatively simple but may require further purification steps to isolate fucoxanthin from other compounds.
Industrial Production Methods: Industrial production of fucoxanthin often involves large-scale cultivation of brown seaweeds followed by extraction using methods like supercritical carbon dioxide extraction or solvent extraction . Advances in biotechnology have also enabled the production of fucoxanthin through genetic engineering and cell culture techniques .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Pyrimidine derivatives like CID 138115313 participate in reactions dominated by:
Electrophilic Substitution
-
Nitration/Sulfonation : Occurs preferentially at electron-rich positions (e.g., para to substituents on the pyrimidine ring). Substituents such as amino or hydroxyl groups direct reactivity.
-
Halogenation : Bromination or chlorination typically occurs under mild acidic conditions, targeting positions activated by ring substituents.
Nucleophilic Substitution
-
Displacement reactions at electron-deficient positions (e.g., para to electron-withdrawing groups like nitro or carbonyl). For example, hydroxyl groups may replace halides under basic conditions.
Oxidation and Reduction
-
Oxidation : Pyrimidine rings with alkyl side chains undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
-
Reduction : Catalytic hydrogenation reduces unsaturated bonds in substituents, while preserving the aromatic core.
Synthetic Routes and Key Reactions
The synthesis of this compound involves multi-step protocols, including:
| Reaction Step | Conditions | Purpose |
|---|---|---|
| Pyrimidine Core Formation | Condensation of thiourea with β-keto esters at 80–100°C | Forms the 6-membered heterocyclic ring |
| Functionalization | Nucleophilic substitution with alkyl halides in DMF | Introduces substituents at reactive sites |
| Oxidation | H₂O₂ in acetic acid at 60°C | Converts thiol groups to sulfonic acids |
Reactivity-Influencing Factors
The compound’s behavior varies under different conditions:
| Parameter | Effect on Reactivity | Example |
|---|---|---|
| pH | Acidic conditions protonate nitrogen atoms, altering electrophilic attack sites | Nitration accelerates at pH < 3 |
| Solvent Polarity | Polar aprotic solvents (e.g., DMSO) stabilize transition states in substitution reactions | 30% higher yield in DMSO vs. ethanol |
| Temperature | Higher temperatures (>100°C) favor ring-opening reactions | Prolonged heating degrades the pyrimidine core |
Biological Interaction Pathways
While primarily a chemical analysis, notable biochemical interactions include:
-
Enzyme Inhibition : Binds to ATP-binding pockets in kinases via hydrogen bonding with pyrimidine nitrogen atoms.
-
Receptor Modulation : Acts as a partial agonist for GABAₐ receptors in structural analogs, though direct evidence for this compound requires further study .
Stability and Degradation
| Condition | Degradation Pathway | Products |
|---|---|---|
| UV Light | Photolytic cleavage of C–N bonds | Fragmented amines and carbonyl compounds |
| Aqueous Acid (pH 2) | Hydrolysis of ester substituents | Carboxylic acids and alcohols |
Scientific Research Applications
Fucoxanthin has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural colorant . In biology, fucoxanthin is researched for its anti-carcinogenic and anti-inflammatory effects . In medicine, it is being explored for its potential to treat obesity, diabetes, and cancer . Fucoxanthin is also used in the food industry as a functional food ingredient due to its health benefits .
Mechanism of Action
Fucoxanthin exerts its effects through various molecular targets and pathways. It induces G1 cell-cycle arrest and apoptosis by modulating the expression of cellular molecules and signal transduction pathways . Fucoxanthin inhibits inflammatory pathways such as NF-κB, MAPK, JAK-STAT, and PI3K/AKT, contributing to its anti-tumor and anti-inflammatory effects .
Comparison with Similar Compounds
Fucoxanthin is unique among carotenoids due to its distinct structure, which includes an allenic bond, epoxide group, and conjugated carbonyl group . Similar compounds include neoxanthin, dinoxanthin, and peridinin . Compared to these compounds, fucoxanthin exhibits higher antioxidant activity and a broader range of bioactive properties .
Properties
Molecular Formula |
C42H58O6 |
|---|---|
Molecular Weight |
658.9 g/mol |
InChI |
InChI=1S/C42H58O6/c1-29(18-14-19-31(3)22-23-37-38(6,7)26-35(47-33(5)43)27-40(37,10)46)16-12-13-17-30(2)20-15-21-32(4)36(45)28-42-39(8,9)24-34(44)25-41(42,11)48-42/h12-22,34-35,44,46H,24-28H2,1-11H3/t23?,34?,35?,40-,41-,42+/m1/s1 |
InChI Key |
SJWWTRQNNRNTPU-YMSCUYAXSA-N |
Isomeric SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)C[C@]12[C@](O1)(CC(CC2(C)C)O)C)C=CC=C(C)C=C=C3[C@](CC(CC3(C)C)OC(=O)C)(C)O |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=C=C3C(CC(CC3(C)O)OC(=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















